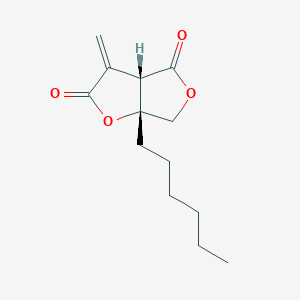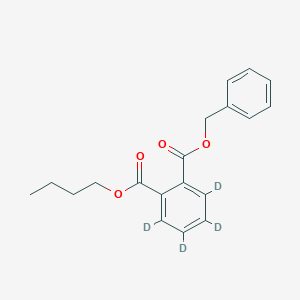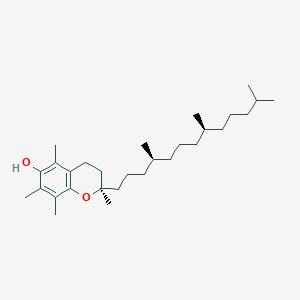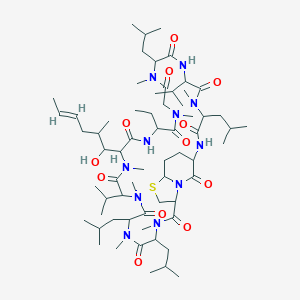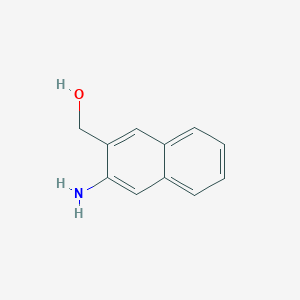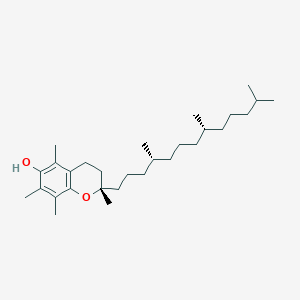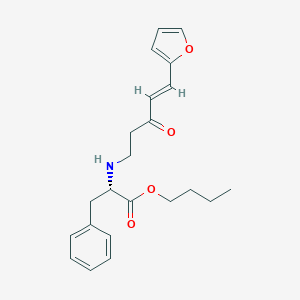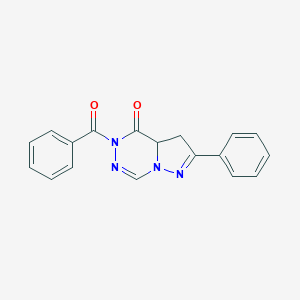
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, also known as BPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In anticancer studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In antiviral studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the replication of herpes simplex virus type 1 by targeting the viral DNA polymerase. In antibacterial studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, by targeting the bacterial cell wall synthesis.
Effets Biochimiques Et Physiologiques
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to reduce viral load and prevent viral replication. In antibacterial studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit bacterial growth and induce bacterial cell death. 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has also been shown to have neuroprotective effects in Alzheimer's disease models, potentially through the inhibition of amyloid-beta aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has several advantages for lab experiments, including its relatively simple synthesis, high purity, and diverse range of potential applications. However, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments with 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one.
Orientations Futures
There are several future directions for research on 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a diagnostic tool for Alzheimer's disease, and the exploration of its potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one and its potential side effects. Overall, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has significant potential for various applications and warrants further investigation.
Méthodes De Synthèse
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one can be synthesized through a multistep process, starting from the reaction of benzoylhydrazine with ethyl acetoacetate to form 5-benzoyl-1,3-dimethylpyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to form 3,3a-dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one. The synthesis of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been optimized to increase the yield and purity of the compound, making it more suitable for scientific research.
Applications De Recherche Scientifique
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential as a diagnostic tool for Alzheimer's disease. In materials science, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been utilized as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions.
Propriétés
Numéro CAS |
148680-60-8 |
|---|---|
Nom du produit |
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one |
Formule moléculaire |
C18H14N4O2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
5-benzoyl-2-phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H14N4O2/c23-17(14-9-5-2-6-10-14)22-18(24)16-11-15(20-21(16)12-19-22)13-7-3-1-4-8-13/h1-10,12,16H,11H2 |
Clé InChI |
OIDBUIBCMNUHAD-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(N=CN2N=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C2C(=O)N(N=CN2N=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Synonymes |
4-benzoyl-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,8-dien-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




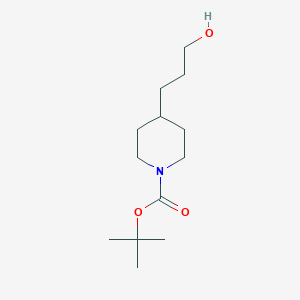
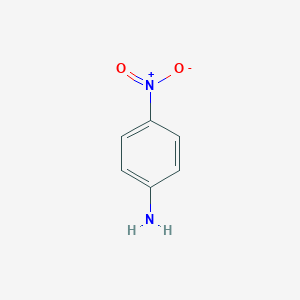
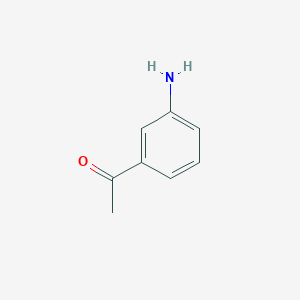
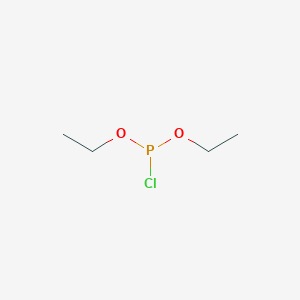

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)
